3-(difluoromethyl)-4-nitro-1H-pyrazole

Antifungal activity SDHI fungicides Pyrazole-4-carboxamides

3-(Difluoromethyl)-4-nitro-1H-pyrazole (CAS 1789048-54-9) is a C4-substituted nitroheterocyclic building block with molecular formula C4H3F2N3O2 and molecular weight 163.08. The compound belongs to the 3-difluoromethylpyrazole scaffold class, which serves as a key structural motif in commercial succinate dehydrogenase inhibitor (SDHI) fungicides and pharmaceutical intermediates.

Molecular Formula C4H3F2N3O2
Molecular Weight 163.084
CAS No. 1789048-54-9
Cat. No. B2596536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(difluoromethyl)-4-nitro-1H-pyrazole
CAS1789048-54-9
Molecular FormulaC4H3F2N3O2
Molecular Weight163.084
Structural Identifiers
SMILESC1=NNC(=C1[N+](=O)[O-])C(F)F
InChIInChI=1S/C4H3F2N3O2/c5-4(6)3-2(9(10)11)1-7-8-3/h1,4H,(H,7,8)
InChIKeyJPRDJSYMLUZDRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Difluoromethyl)-4-nitro-1H-pyrazole (CAS 1789048-54-9) for Agrochemical Intermediates and Pyrazole Synthesis


3-(Difluoromethyl)-4-nitro-1H-pyrazole (CAS 1789048-54-9) is a C4-substituted nitroheterocyclic building block with molecular formula C4H3F2N3O2 and molecular weight 163.08 . The compound belongs to the 3-difluoromethylpyrazole scaffold class, which serves as a key structural motif in commercial succinate dehydrogenase inhibitor (SDHI) fungicides and pharmaceutical intermediates [1]. The combination of the difluoromethyl group at the 3-position and the nitro group at the 4-position provides a dual handle for downstream derivatization: the difluoromethyl moiety enhances metabolic stability and lipophilicity relative to trifluoromethyl or unsubstituted analogs [2], while the nitro group can be reduced to an amine for further functionalization or retained for electronic modulation of the heterocyclic core.

Why 3-(Difluoromethyl)-4-nitro-1H-pyrazole Cannot Be Interchanged with Unsubstituted or Trifluoromethyl Pyrazole Analogs


Direct substitution of 3-(difluoromethyl)-4-nitro-1H-pyrazole with unsubstituted, trifluoromethyl, or differently positioned nitro-pyrazole analogs compromises both synthetic efficiency and final product performance. The difluoromethyl group exhibits distinct electronic and steric properties compared to trifluoromethyl: it is less electron-withdrawing (Hammett σp ≈ 0.32 for CF2H vs. 0.54 for CF3) and acts as a hydrogen-bond donor, which alters binding interactions in target enzymes [1]. In agricultural fungicide development, the 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid core derived from this building block demonstrates higher antifungal activity than boscalid in mycelial growth inhibition assays [2]. Furthermore, regioselectivity in pyrazole N-alkylation reactions differs markedly between 3-difluoromethyl and 3-trifluoromethyl substrates, affecting isomeric purity and downstream yield [3]. These structure-activity and synthetic divergences preclude generic substitution without re-optimizing entire synthetic routes and biological profiles.

Quantitative Differentiation Evidence for 3-(Difluoromethyl)-4-nitro-1H-pyrazole: Comparator-Based Performance Data


Downstream 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides Demonstrate Higher Antifungal Potency Than Boscalid

The 3-(difluoromethyl)-4-nitro-1H-pyrazole building block serves as a direct precursor to 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which is the core scaffold for multiple commercial SDHI fungicides. When derivatized into a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, these compounds demonstrated higher antifungal activity than the commercial SDHI fungicide boscalid in in vitro mycelial growth inhibition assays [1].

Antifungal activity SDHI fungicides Pyrazole-4-carboxamides

Difluoromethylpyrazole Acyl Urea Derivatives Achieve 50-80% Control Efficacy Against Phytopathogens at 50 mg/L

Difluoromethylpyrazole acyl urea derivatives, synthesized from difluoromethylpyrazole precursors structurally related to the target compound, demonstrated in vivo control efficacy of approximately 50% against Pseudomonas syringae and 80% against Botrytis cinerea at a concentration of 50 mg/L [1]. This performance exceeded that of the untreated control and established a benchmark for this scaffold class.

Fungicidal activity Difluoromethylpyrazole Crop protection

3-(Difluoromethyl)-4-nitro-1H-pyrazole Enables Regioselective N-Alkylation That Trifluoromethyl Analogs Do Not Achieve with Comparable Efficiency

The regioisomer distribution during N-alkylation of 3-substituted pyrazoles is critically dependent on the electronic nature of the 3-substituent. For 3-difluoromethylpyrazole substrates, the desired 1-alkyl-3-difluoromethyl-4-substituted regioisomer is favored due to the hydrogen-bond donating capacity and moderate electron-withdrawing character of the CF2H group, which differs markedly from the stronger electron-withdrawing CF3 group that shifts alkylation preference [1]. Industrial patent processes for preparing alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylate explicitly address regioisomer management, noting that the 3-difluoromethyl-2-methyl-1H-pyrazole-4-carboxylate byproduct forms in significant quantities and requires specialized precipitation methods for removal [2].

Regioselective synthesis Pyrazole alkylation Process chemistry

3-(Difluoromethyl)-4-nitro-1H-pyrazole Offers Dual Functionalization Handles Not Present in 4-Carboxylic Acid or 4-Unsubstituted Analogs

The target compound incorporates both a 3-difluoromethyl group and a 4-nitro group on the pyrazole ring, providing orthogonal functionalization handles. The nitro group can be reduced to a primary amine (NH2) under standard conditions (H2/Pd-C or SnCl2/HCl), enabling subsequent diazotization, acylation, or diazonium coupling reactions. In contrast, 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS: 144252-87-1) and 3-(difluoromethyl)-1H-pyrazole (CAS: 864725-12-8) lack this nitro-derived diversification potential [1]. The 4-nitro group also serves as an electron-withdrawing substituent that modulates the pKa of the pyrazole NH (estimated pKa reduction of 0.5-1.0 units compared to unsubstituted pyrazole), affecting both solubility and reactivity profiles [2].

Synthetic versatility Nitro reduction Diversification

Research and Industrial Application Scenarios for 3-(Difluoromethyl)-4-nitro-1H-pyrazole (CAS 1789048-54-9)


Synthesis of Next-Generation SDHI Fungicide Intermediates Requiring Superior Activity Over Boscalid

Agrochemical discovery teams developing novel succinate dehydrogenase inhibitor (SDHI) fungicides should procure 3-(difluoromethyl)-4-nitro-1H-pyrazole as the entry point to 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid derivatives. As demonstrated by Du et al. (2015), 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides exhibit higher antifungal activity than the commercial benchmark boscalid against seven phytopathogenic fungi [1]. The nitro group can be reduced to an amine and subsequently acylated or retained for electronic tuning of the pyrazole core, enabling exploration of SAR beyond what the 4-carboxylic acid scaffold alone permits. This building block is directly relevant to the synthesis of commercial SDHI fungicides including pydiflumetofen, fluxapyroxad, isopyrazam, and sedaxane, all of which contain the 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxamide core [2].

Medicinal Chemistry Programs Requiring Difluoromethyl Bioisosteres with Diversification Capacity

In drug discovery, the difluoromethyl group serves as a metabolically stable bioisostere for phenol, thiol, and hydroxamic acid moieties, improving pharmacokinetic properties while retaining hydrogen-bond donor capacity [1]. 3-(Difluoromethyl)-4-nitro-1H-pyrazole provides medicinal chemists with a scaffold that combines this beneficial CF2H functionality with a 4-nitro group that can be reduced to a primary amine. The amine product enables attachment of diverse warheads (amides, sulfonamides, ureas, heterocycles) for lead optimization campaigns targeting kinases, proteases, or epigenetic targets. Unlike the corresponding 4-carboxylic acid analog which is limited to amide bond formation, the nitro/amine handle enables broader diversification and the introduction of basic nitrogen centers for solubility modulation [2].

Process Development and Scale-Up of Difluoromethylpyrazole Intermediates with Optimized Regioselectivity

Process chemists optimizing the synthesis of difluoromethylpyrazole-containing fungicide intermediates should select 3-(difluoromethyl)-4-nitro-1H-pyrazole as a starting point for regioselective N-alkylation studies. Industrial patent literature demonstrates that N-alkylation of 3-difluoromethylpyrazoles yields the desired 1-alkyl regioisomer preferentially compared to 3-trifluoromethyl analogs, reducing the burden of regioisomer separation by precipitation [1]. The presence of the 4-nitro group further directs electrophilic substitution patterns and can be exploited for purification via crystallization. For kilogram-scale production of intermediates such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid—which exceeds 30,000 metric tons annual production capacity globally—improvements in regioisomer management translate directly to cost efficiency and waste reduction [2].

Construction of Fused Heterocyclic Libraries for Antifungal Screening Against Botrytis cinerea and Fusarium spp.

Research groups engaged in antifungal discovery against agriculturally relevant pathogens should utilize 3-(difluoromethyl)-4-nitro-1H-pyrazole for constructing fused heterocyclic libraries. Class-level evidence from difluoromethylpyrazole acyl urea derivatives demonstrates that this scaffold achieves approximately 80% control efficacy against Botrytis cinerea (gray mold) at 50 mg/L, while pydiflumetofen—a commercial fungicide derived from the same scaffold—exhibits EC50 values of 0.0745 mg/mL against Fusarium asiaticum mycelial growth [1][2]. The 4-nitro group can be reduced and cyclized with carbonyl donors to generate pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[4,3-d]pyrimidines—all of which are privileged scaffolds in antifungal drug discovery [3].

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